molecular formula C14H21NO4 B1183764 N-(2,3-dimethoxybenzyl)valine

N-(2,3-dimethoxybenzyl)valine

Cat. No.: B1183764
M. Wt: 267.325
InChI Key: LROHQINCEQZTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethoxybenzyl)valine is a valine derivative where the amino group is substituted with a 2,3-dimethoxybenzyl moiety via an amide bond. The 2,3-dimethoxy substitution on the benzyl ring distinguishes it from other positional isomers (e.g., 3,4- or 2,4-dimethoxybenzyl derivatives).

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.325

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C14H21NO4/c1-9(2)12(14(16)17)15-8-10-6-5-7-11(18-3)13(10)19-4/h5-7,9,12,15H,8H2,1-4H3,(H,16,17)

InChI Key

LROHQINCEQZTLV-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: N-(3,4-Dimethoxybenzyl) Derivatives

Structural Differences :

  • N-(2,3-Dimethoxybenzyl)valine : Methoxy groups at positions 2 and 3 on the benzyl ring.
  • N-(3,4-Dimethoxybenzyl) Derivatives : Methoxy groups at positions 3 and 4 (e.g., N-(3,4-dimethoxybenzyl)-hexadecanamide ).

Key Comparisons :

  • Solubility : In benzene, amines (including benzylamine derivatives) constitute 41.99% of detected compounds, suggesting moderate solubility for 3,4-dimethoxybenzyl analogs. The 2,3 isomer may exhibit similar or reduced solubility due to altered polarity .
  • Chromatographic Behavior: N-(3,4-dimethoxybenzyl)-hexadecanamide has a retention time of 14.8 min in analytical chromatography, longer than non-methoxy analogs (e.g., N-benzylhexadecanamide: 13.6 min). The 2,3 isomer likely has distinct retention due to polarity differences .

Non-Methoxy Substituted Analogs: N-Benzyl Derivatives

Examples : N-Benzylhexadecanamide, N-benzyloleamide .
Key Comparisons :

  • Solubility: Non-methoxy N-benzyl derivatives are less prevalent in benzene (5.06% classified as alcohols), indicating lower solubility compared to methoxy-substituted analogs .
  • Retention Times : Shorter retention times (13.6–32.0 min) compared to methoxy-substituted derivatives, highlighting the role of methoxy groups in increasing polarity .

Metal Complexes with Dimethoxybenzyl Moieties

Examples : Platinum(II) and palladium(II) complexes with 2,4-dimethoxybenzyl-carbamothioyl ligands .
Key Comparisons :

  • Bioactivity: These complexes exhibit antimicrobial activity against bacteria and fungi, suggesting that methoxybenzyl groups enhance bioactivity. The 2,3 isomer in valine derivatives may similarly influence target binding, though the amino acid backbone could alter pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Methoxy Positions Solubility in Benzene (%) Retention Time (min) Biological Activity
This compound 2,3 Not reported Not reported Not reported
N-(3,4-Dimethoxybenzyl)-hexadecanamide 3,4 41.99 (amines) 14.8 Not available
N-Benzylhexadecanamide None 5.06 (alcohols) 13.6 Not reported
Pt/Pd complexes (2,4-dimethoxybenzyl) 2,4 Not reported Not reported Antimicrobial activity

Research Findings and Implications

  • Structural Influence on Solubility : Methoxy groups enhance solubility in organic solvents like benzene, as seen in the higher prevalence of 3,4-dimethoxybenzyl derivatives .
  • Chromatographic Trends: Retention times correlate with substituent polarity; 3,4-dimethoxy isomers exhibit longer retention than non-substituted analogs .
  • Bioactivity Potential: Antimicrobial activity in 2,4-dimethoxybenzyl metal complexes suggests that positional isomerism impacts biological efficacy. The 2,3 isomer in valine derivatives may offer unique interactions due to steric and electronic effects .

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